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Compound of Interest
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Cat. No.: B1585036 Get Quote

Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands as a cornerstone

analytical technique for the structural elucidation and purity assessment of organophosphorus

compounds. With a 100% natural abundance and a spin of ½, the ³¹P nucleus provides sharp,

readily interpretable signals over a wide chemical shift range, making it a powerful tool for

researchers in agrochemicals, materials science, and drug development.[1] Dimethyl
allylphosphonate (DMAP), a versatile synthetic intermediate, is frequently employed in the

synthesis of flame retardants and specialty polymers.[2] A precise understanding of its ³¹P NMR

spectral characteristics is paramount for reaction monitoring, quality control, and

comprehensive structural analysis. This guide provides an in-depth examination of the ³¹P NMR

chemical shift of dimethyl allylphosphonate, supported by data from analogous compounds,

a discussion of influencing factors, and a detailed experimental protocol for its acquisition.

Core Technical Data: ³¹P NMR of Dimethyl
Allylphosphonate
While a definitive, publicly cited ³¹P NMR chemical shift for dimethyl allylphosphonate is not

readily available in the primary literature, a comprehensive analysis of closely related structural

analogs allows for a highly accurate prediction. The data presented herein is benchmarked

against these analogs, providing a robust framework for spectral interpretation.
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Compound Structure
³¹P Chemical Shift
(δ, ppm)

Solvent

Dimethyl

allylphosphonate

(Predicted)

CH₂=CHCH₂P(O)

(OCH₃)₂
~29.2 CDCl₃

Diethyl

allylphosphonate

CH₂=CHCH₂P(O)

(OCH₂CH₃)₂
27.08 CDCl₃

Diallyl

allylphosphonate

CH₂=CHCH₂P(O)

(OCH₂CH=CH₂)₂
28.45 CDCl₃

Note: The predicted chemical shift for dimethyl allylphosphonate is an educated estimation

based on the trend observed in its ethyl and allyl esters. All chemical shifts are referenced to an

external standard of 85% H₃PO₄ at 0.0 ppm.

Deciphering the Spectrum: Chemical Shift and
Coupling Constants
The ³¹P NMR spectrum of dimethyl allylphosphonate, when acquired with proton decoupling,

is expected to exhibit a single sharp resonance. However, in a proton-coupled spectrum, this

signal will be split into a complex multiplet due to spin-spin coupling with the protons on the

methyl and allyl groups. Understanding these couplings is crucial for unambiguous spectral

assignment.

Factors Influencing the ³¹P Chemical Shift
The chemical shift of the phosphorus nucleus in dimethyl allylphosphonate is primarily

governed by the electronic environment established by its substituents. Key contributing factors

include:

Electronegativity of Substituents: The oxygen atoms of the methoxy groups are highly

electronegative, leading to a deshielding of the phosphorus nucleus and a downfield

chemical shift. This is a characteristic feature of phosphonates and phosphates.
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Hybridization and Bond Angles: The phosphorus atom in dimethyl allylphosphonate is sp³

hybridized with a tetrahedral geometry. Deviations from the ideal bond angles can influence

the electron density around the phosphorus nucleus and, consequently, its chemical shift.

Solvent Effects: The polarity of the solvent can influence the chemical shift by stabilizing or

destabilizing the ground and excited electronic states of the molecule. Chloroform-d (CDCl₃)

is a common solvent for this class of compounds.[3]

Unraveling the Multiplicity: J-Coupling
In a proton-coupled ³¹P NMR spectrum, the signal for dimethyl allylphosphonate will be split

by the neighboring protons. The magnitude of this splitting, known as the coupling constant (J),

is dependent on the number of bonds separating the phosphorus and hydrogen atoms.

Two-Bond Coupling (²JP,H): This coupling occurs between the phosphorus atom and the two

protons of the methylene group (P-CH₂). For the analogous diethyl allylphosphonate, this

coupling constant is approximately 21.9 Hz.[4] A similar value is expected for dimethyl
allylphosphonate.

Three-Bond Coupling (³JP,H): The phosphorus atom couples with the six protons of the two

methoxy groups (P-O-CH₃). In dimethyl phosphonate derivatives, this coupling is typically

around 11.4 Hz.[5]

Three-Bond Coupling (³JP,H): Coupling also exists between the phosphorus and the vinyl

proton (=CH-). This coupling is generally smaller, in the range of 5-10 Hz.[6]

Four-Bond Coupling (⁴JP,H): A very small coupling may exist between the phosphorus and

the terminal vinyl protons (=CH₂), though this is often not resolved.

The interplay of these couplings will result in a complex multiplet. For routine analysis, proton

decoupling is employed to collapse this multiplet into a single, sharp peak, simplifying the

spectrum and improving the signal-to-noise ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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